molecular formula C16H13N3O4 B2803444 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-oxoindolin-5-yl)urea CAS No. 1171783-99-5

1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-oxoindolin-5-yl)urea

Cat. No. B2803444
CAS RN: 1171783-99-5
M. Wt: 311.297
InChI Key: QKDBXBHFDABZIV-UHFFFAOYSA-N
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Description

The compound “1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-oxoindolin-5-yl)urea” is a type of indole that has been designed based on literature reports of the activity of indoles against various cancer cell lines . It has been synthesized via a Pd-catalyzed C-N cross-coupling .


Synthesis Analysis

The synthesis of this compound involves a series of reactions, including a Pd-catalyzed C-N cross-coupling . The detailed synthesis process is not available in the retrieved information.

Scientific Research Applications

Synthesis and Structural Analysis

The chemical synthesis and structural analysis of related compounds have shown significant interest in the scientific community. For instance, the study by Ravikumar et al. (2015) focused on the diastereoselectivity of chemical reactions involving α-diazoesters and isatin imines, confirming the anti and syn conformations through intramolecular hydrogen bonding within oxoindolyl α-hydroxy-β-amino acid derivatives. This structural insight is crucial for understanding the reactivity and potential applications of such compounds in medicinal chemistry and material science (Ravikumar et al., 2015).

Anticonvulsant Properties

Significant research has been conducted on derivatives of 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-oxoindolin-5-yl)urea for their anticonvulsant properties. Siddiqui, Alam, and Stables (2011) designed various urea derivatives to evaluate their anticonvulsant activity, finding several compounds that showed significant activity in seizure models without neurotoxicity. This highlights the potential of such compounds in developing new treatments for epilepsy (Siddiqui, Alam, & Stables, 2011).

Antioxidant Determination

The preparation and characterization of compounds related to 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-oxoindolin-5-yl)urea have also been linked to antioxidant properties. Abd-Almonuim, Mohammed, and Al-khalifa (2020) synthesized and characterized derivatives, finding high antioxidant activities. This suggests the potential use of these compounds in combating oxidative stress-related diseases (Abd-Almonuim, Mohammed, & Al-khalifa, 2020).

Methodology Development for Synthesis

Yan, Lei, and Hu (2014) developed a simple and efficient method for synthesizing urea and thiourea derivatives involving 2-indolinone, highlighting advancements in synthetic techniques that facilitate the exploration of these compounds' biological and physical properties (Yan, Lei, & Hu, 2014).

Antimicrobial and Anticancer Activity

Research into the antimicrobial and anticancer activities of derivatives has shown promising results. For example, Reddy, Reddy, and Raju (2003) synthesized ureas with significant antibacterial activity against various pathogens, indicating potential applications in developing new antimicrobial agents (Reddy, Reddy, & Raju, 2003). Similarly, Shankar et al. (2017) synthesized derivatives that exhibited significant anti-microbial activity and cytotoxicity against cancer cell lines, suggesting their potential in anticancer therapy (Shankar et al., 2017).

Future Directions

The future directions for this compound could involve further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of indole anticancer molecules .

properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-(2-oxo-1,3-dihydroindol-5-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O4/c20-15-6-9-5-10(1-3-12(9)19-15)17-16(21)18-11-2-4-13-14(7-11)23-8-22-13/h1-5,7H,6,8H2,(H,19,20)(H2,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKDBXBHFDABZIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)NC(=O)NC3=CC4=C(C=C3)OCO4)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-oxoindolin-5-yl)urea

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